molecular formula C14H16ClN3O B183581 [1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-methanol CAS No. 353257-83-7

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-methanol

Cat. No. B183581
M. Wt: 277.75 g/mol
InChI Key: LYGRSRSASMLEJP-UHFFFAOYSA-N
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Description

“[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-methanol” is a chemical compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound . The molecular weight of this compound is 277.75 g/mol.


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . It can be formed by condensing ortho-diamines with 1,2-diketones . A specific synthesis method for “[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-methanol” is not mentioned in the available resources.


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines like Quinazoline, Cinnoline, Phthalazine .

properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13/h1-2,5-6,10,19H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGRSRSASMLEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581408
Record name [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-methanol

CAS RN

353257-83-7
Record name [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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